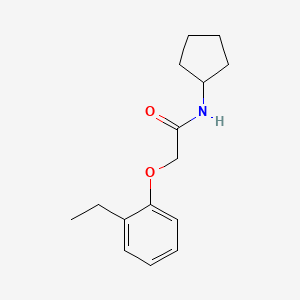

N-cyclopentyl-2-(2-ethylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-cyclopentyl-2-(2-ethylphenoxy)acetamide" is a compound of interest due to its potential bioactivity and relevance in various chemical syntheses and studies. The compound's structure and properties suggest it could have applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to "N-cyclopentyl-2-(2-ethylphenoxy)acetamide" involves multi-step chemical reactions, starting from basic organic substrates to achieve the desired acetamide derivatives. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by elemental analysis and spectroscopic techniques (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often elucidated using single-crystal X-ray diffraction, showcasing their crystallization in specific space groups and unit cell dimensions. For instance, the compound mentioned above crystallizes in the monoclinic space group P2(1)/c (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation and reactions with different acyl donors, demonstrating their reactivity and potential utility in synthesizing bioactive molecules. The chemoselective monoacetylation of amino groups to achieve specific intermediates for drug synthesis is an example of such reactivity (Magadum & Yadav, 2018).

科学的研究の応用

Chemoselective Acetylation

Chemoselective acetylation processes involving similar compounds, like N-(2-hydroxyphenyl)acetamide, are crucial in synthesizing antimalarial drugs. Employing immobilized lipase as a catalyst, these processes optimize various parameters to achieve the desired product efficiently, demonstrating the role of such compounds in facilitating selective chemical reactions (Magadum & Yadav, 2018).

Drug Metabolism and Toxicity

Research on acetaminophen metabolism to bioactive N-acylphenolamine AM404 in the nervous system shows the transformation of similar compounds through enzymatic reactions, highlighting their role in understanding drug action and potential toxicity mechanisms (Högestätt et al., 2005).

Antioxidant Activity

Phenolic compounds, including derivatives of acetaminophen, exhibit antioxidant activities, suggesting that structurally related compounds like N-cyclopentyl-2-(2-ethylphenoxy)acetamide could also play a role in inhibiting lipid peroxidation and acting as peroxyl radical scavengers (Dinis, Madeira, & Almeida, 1994).

Pharmacological Synthesis

The synthesis of novel acetamide derivatives for evaluating their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities indicates the potential of N-cyclopentyl-2-(2-ethylphenoxy)acetamide in drug development (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Cytotoxicity Studies

Carbazole derivatives synthesized for antimicrobial activity and cytotoxicity evaluation show the relevance of structurally similar compounds in developing new antimicrobial agents and understanding their safety profile (Kaplancıklı et al., 2012).

Anti-inflammatory Applications

The design and synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives based on similar chemical structures demonstrate significant in vivo anti-inflammatory activity, suggesting potential applications in treating inflammation (Ilango, Valentina, Umarani, & Kumar, 2009).

Safety and Hazards

将来の方向性

The future directions for “N-cyclopentyl-2-(2-ethylphenoxy)acetamide” could involve designing new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This would involve medicinal chemists working to design an integrated and developing system that portends an era of novel and safe tailored drugs .

特性

IUPAC Name |

N-cyclopentyl-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-12-7-3-6-10-14(12)18-11-15(17)16-13-8-4-5-9-13/h3,6-7,10,13H,2,4-5,8-9,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWDAMOVUHBTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2-ethylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)